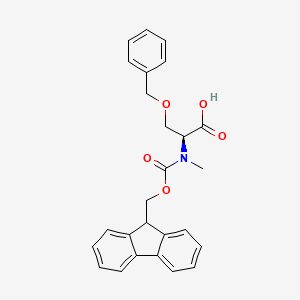

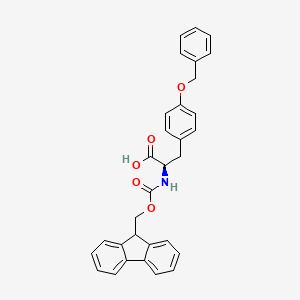

Fmoc-D-Tyr(Bzl)-OH

説明

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is a useful research compound. Its molecular formula is C31H27NO5 and its molecular weight is 493,56 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

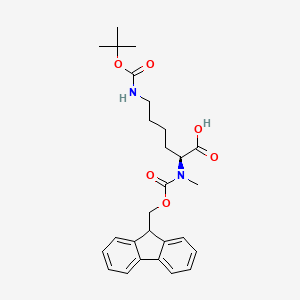

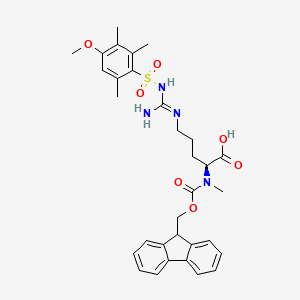

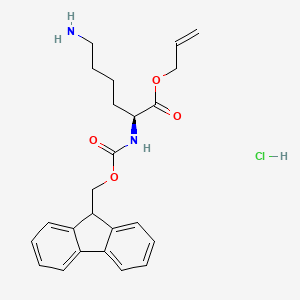

“Fmoc-D-Tyr(Bzl)-OH”はペプチド合成の分野で広く使用されています {svg_1}. Fmoc/tBu固相合成法は、研究および産業の両方においてペプチド合成に適した方法です {svg_2}. この合成戦略は固体高分子保護基を使用し、過剰な試薬を使用することで定量的収率を達成できます {svg_3}.

創薬

“this compound”を使用して合成されたペプチドは、潜在的な薬剤として大きな注目を集めています {svg_4}. ペプチド鎖の配列と長さを制御できるため、標的効果を持つ特定の薬物分子を設計できます {svg_5}.

グリーンケミストリー

“this compound”のペプチド合成における使用は、グリーンケミストリーの分野とも関連しています {svg_6}. 最近の研究では、固相ペプチド合成(SPPS)でより環境に優しい溶媒を使用することが提案されており、環境への影響を軽減し、人間の健康の安全性を向上させています {svg_7}.

生化学研究

“this compound”は生化学研究、特にタンパク質の構造と機能の研究に使用されています {svg_8}. 特定の配列でペプチドを合成できるため、研究者はこれらの配列がタンパク質の機能に果たす役割を調べることができます {svg_9}.

材料科学

“this compound”を使用して合成されたペプチドは、材料科学の分野でも使用できます {svg_10}. これらのペプチドは、特定の構造に自己集合するように設計でき、独自の特性を持つ新しい材料を作成できます {svg_11}.

診断ツール

“this compound”を使用して合成されたペプチドは、診断ツールとして使用できます {svg_12}. これらのペプチドは、特定の標的に結合するように設計でき、生物学的サンプル中のこれらの標的を検出および定量できます {svg_13}.

作用機序

Target of Action

Fmoc-D-Tyr(Bzl)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

The compound works by protecting the amino group of the amino acid during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting until it is removed in a deprotection step . The Bzl (benzyl) group protects the tyrosine’s phenolic OH group .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Fmoc group is first removed, exposing the amino group for reaction. The amino group can then react with the carboxyl group of another amino acid, forming a peptide bond. This process is repeated to form a peptide chain. The Bzl group is removed later in the process, after the peptide chain has been formed .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the reactive groups of the amino acids during synthesis, it prevents unwanted side reactions, ensuring that the peptide chain forms correctly .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the solution, the temperature, and the presence of other reagents can all affect its reactivity and the success of the peptide synthesis . For example, the Fmoc group is removed under basic conditions, so the pH must be carefully controlled . Similarly, the reaction temperature can affect the rate of peptide bond formation .

生化学分析

Biochemical Properties

Fmoc-D-Tyr(Bzl)-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the SPPS process. The compound’s Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protects the amino group of the tyrosine residue, preventing unwanted side reactions. During the synthesis, the Fmoc group is removed by a base, typically piperidine, allowing the amino group to participate in peptide bond formation . The benzyl (Bzl) group on the tyrosine side chain provides additional protection, which is removed under acidic conditions after the peptide synthesis is complete .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the production of peptides, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using This compound can act as signaling molecules, hormones, or enzyme inhibitors, thereby modulating various cellular processes .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of the tyrosine residue, protecting it from unwanted reactions. Upon deprotection with piperidine, the amino group is free to form peptide bonds with other amino acids. The benzyl group on the tyrosine side chain is removed under acidic conditions, completing the synthesis process . This stepwise protection and deprotection mechanism ensures the accurate assembly of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time, particularly during the peptide synthesis process. The compound’s stability is maintained under standard storage conditions, but it undergoes controlled degradation during synthesis. The Fmoc group is removed by piperidine, and the benzyl group is cleaved under acidic conditions. Long-term effects on cellular function are not directly attributed to This compound itself but rather to the peptides synthesized using this compound .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages, primarily in the context of peptide synthesis. High doses of the compound are used to ensure complete protection of the amino group during synthesis. Excessive use of This compound can lead to toxic or adverse effects, such as incomplete deprotection or side reactions. Threshold effects are observed when the compound is used in optimal concentrations, ensuring efficient peptide synthesis without adverse effects .

Metabolic Pathways

This compound: is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as piperidine and trifluoroacetic acid (TFA) during the deprotection steps. These interactions facilitate the removal of the Fmoc and benzyl groups, allowing the amino group of tyrosine to participate in peptide bond formation. The compound’s role in these metabolic pathways is crucial for the efficient synthesis of peptides .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed primarily during the peptide synthesis process. The compound is typically localized in the reaction vessel where the synthesis occurs. It interacts with transporters and binding proteins that facilitate its incorporation into the growing peptide chain. The localization and accumulation of This compound are controlled by the synthesis protocol, ensuring efficient peptide assembly .

Subcellular Localization

The subcellular localization of This compound is primarily within the reaction vessel during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells. Its activity and function are confined to the synthesis process, where it plays a critical role in protecting the amino group of tyrosine and facilitating peptide bond formation .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHSJSKPWIOKIJ-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654297 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138775-48-1 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。